molecular formula C22H20O2S2 B14332752 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane CAS No. 106672-58-6

2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane

Cat. No.: B14332752
CAS No.: 106672-58-6
M. Wt: 380.5 g/mol
InChI Key: CHNNVCCIFDEOCY-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is a complex organic compound featuring an oxirane ring, a benzenesulfinyl group, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions . The presence of benzenesulfinyl and phenylsulfanyl groups requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and sulfinyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with target molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfanyl)ethylsulfanylbenzene: Similar structure but lacks the oxirane ring.

    Benzenesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents.

Uniqueness

2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and the benzenesulfinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

106672-58-6

Molecular Formula

C22H20O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(benzenesulfinyl)-3-phenyl-2-(2-phenylsulfanylethyl)oxirane

InChI

InChI=1S/C22H20O2S2/c23-26(20-14-8-3-9-15-20)22(16-17-25-19-12-6-2-7-13-19)21(24-22)18-10-4-1-5-11-18/h1-15,21H,16-17H2

InChI Key

CHNNVCCIFDEOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4

Origin of Product

United States

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